1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

Catalog No.
S1790176
CAS No.
856841-95-7
M.F
C30H28Cl2N2. 2 HCl
M. Wt
487.48 2 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine di...

CAS Number

856841-95-7

Product Name

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

IUPAC Name

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride

Molecular Formula

C30H28Cl2N2. 2 HCl

Molecular Weight

487.48 2 36.46

InChI

InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl

Synonyms

USP Cetirizine Dimer Dihydrochloride

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride, with the chemical formula C30H28Cl2N2C_{30}H_{28}Cl_{2}N_{2} and a molecular weight of 487.46 g/mol, is a compound primarily recognized as an impurity in antihistamines such as cetirizine and meclozine. It appears as a white solid with a melting point exceeding 180°C and a boiling point of 270-275°C at 1 Torr pressure . This compound is characterized by its complex structure, which features a piperazine ring substituted with multiple aromatic groups, enhancing its potential biological activities.

Meclozine's primary mechanism of action involves its antagonistic effect on histamine H1 receptors. Histamine is a signaling molecule involved in allergic reactions and nausea. By binding to H1 receptors, Meclozine prevents histamine from exerting its effects, leading to reduced symptoms like nausea, vomiting, and dizziness [].

  • Scientific literature classifies it as an impurity of Levocetirizine dihydrochloride, a second-generation antihistamine medication commonly used to treat allergies [].
  • Additionally, it has been identified as an impurity of Meclozine dihydrochloride, a medication used to prevent and treat nausea and vomiting [].

Research on 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride focuses on its detection and quantification within the manufacturing process of these medications. This ensures that the final drug product meets quality and safety standards.

  • Several analytical techniques have been developed to identify and measure this impurity, including high-performance liquid chromatography (HPLC) [, ].
Typical of piperazine derivatives. These may include:

  • N-alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Hydrochlorination: The formation of dihydrochloride salts can occur through the reaction with hydrochloric acid.
  • Aromatic substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Synthesis typically involves multi-step organic reactions:

  • Formation of the piperazine ring: Starting from appropriate amines and carbonyl compounds.
  • Aromatic substitution: Introducing the chlorophenyl groups via Friedel-Crafts alkylation or similar methods.
  • Purification: The final product is often purified through recrystallization or chromatography to isolate the dihydrochloride salt form.

Specific synthetic routes have not been extensively documented in literature, indicating a need for further research to optimize production methods.

The primary application of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride lies in pharmaceutical research, particularly in the context of impurity profiling for antihistamines like cetirizine and meclozine. It serves as a reference standard in analytical chemistry for quality control in drug manufacturing . Additionally, its potential biological activities may warrant further investigation for therapeutic uses.

  • Histamine receptors: As an impurity related to known antihistamines, it may interact similarly with H1 receptors.
  • Cytochrome P450 enzymes: Potential metabolic pathways could involve interactions with these enzymes, affecting drug metabolism.

Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
Cetirizine Dihydrochloride83881-51-0Widely used antihistamine; primary therapeutic use
Meclozine Dihydrochloride150-76-5Antihistamine; used for motion sickness
Buclizine Dihydrochloride5093-34-9Antihistamine; used for allergies
1,4-Bis[(4-chlorophenyl)benzyl]piperazine dihydrochloride346451-15-8Impurity reference; structurally similar

Uniqueness: The unique feature of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride lies in its specific arrangement of chlorophenyl groups and its role as an impurity in established antihistamines. This specificity may influence its biological activity and interaction profile differently compared to its counterparts.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Off-White to Pale Beige Solid

Melting Point

>180°C

Dates

Modify: 2023-08-15

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